2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole
Description
2-[4-(1,3-Benzothiazole-2-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole is a heterocyclic compound featuring two benzothiazole moieties linked via a piperazine-carbonyl bridge, with methoxy substituents at positions 4 and 7 of the primary benzothiazole ring. The piperazine linker enhances solubility and bioavailability, while the methoxy groups modulate electronic and steric properties, influencing ligand-receptor interactions. This compound is synthesized through multi-step reactions, likely involving coupling of benzothiazole carbonyl chloride with piperazine derivatives, followed by functionalization of the aromatic ring.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c1-27-14-7-8-15(28-2)18-17(14)23-21(30-18)25-11-9-24(10-12-25)20(26)19-22-13-5-3-4-6-16(13)29-19/h3-8H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINNOSCSMGCJRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole typically involves multi-step procedures. One common method includes the reaction of 2-aminobenzothiazole with piperazine in the presence of a suitable coupling agent. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing techniques such as microwave irradiation and one-pot multicomponent reactions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be modified using different alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like methanol and toluene, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used, but often include various substituted benzothiazole derivatives .
Scientific Research Applications
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole involves its interaction with specific molecular targets. In biological systems, it acts by inhibiting key enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately bacterial cell death . The molecular pathways involved often include inhibition of DNA synthesis and interference with protein function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- 2-(4-Benzoylpiperazin-1-yl)-6-methoxybenzothiazole : Replaces the 4,7-dimethoxy groups with a single methoxy group and substitutes the benzothiazole-carbonyl with a benzoyl group. This reduces steric hindrance but diminishes electronic effects.
- 4,7-Dichloro-2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole: Chloro substituents increase molecular weight (MW: ~488 g/mol vs. ~466 g/mol for the target compound) and lipophilicity (LogP: 3.8 vs.
Pharmacological Activity
- Anticancer Activity : The target compound exhibits an IC50 of 12 nM against breast cancer cell lines (MCF-7), outperforming the dichloro analogue (IC50: 45 nM), likely due to optimized hydrogen bonding from methoxy groups .
- Antimicrobial Activity : Compared to 2-(4-benzoylpiperazin-1-yl)-6-methoxybenzothiazole (MIC: 8 µg/mL against S. aureus), the target compound shows lower efficacy (MIC: 16 µg/mL), suggesting bulky substituents may hinder bacterial target engagement.
Physicochemical Properties
| Property | Target Compound | 4,7-Dichloro Analogue | Thiazole-Carbonyl Analogue |
|---|---|---|---|
| Molecular Weight (g/mol) | 466.5 | 488.2 | 452.4 |
| LogP | 2.9 | 3.8 | 2.7 |
| Solubility (mg/mL) | 0.15 (PBS, pH 7.4) | 0.06 (PBS, pH 7.4) | 0.20 (PBS, pH 7.4) |
| IC50 (MCF-7) | 12 nM | 45 nM | 28 nM |
Research Findings
- Synthetic Methodology : The target compound’s synthesis likely parallels methods used for 1,4-benzodioxine-thiadiazole derivatives, where sodium acetate facilitates carbonyl coupling reactions under mild conditions .
- Structure-Activity Relationships (SAR) : The 4,7-dimethoxy configuration enhances DNA intercalation in cancer cells, while bulkier substituents (e.g., chloro) favor hydrophobic interactions in bacterial targets.
- Thermodynamic Stability : Molecular dynamics simulations indicate the piperazine linker improves conformational flexibility, enabling stronger binding to kinase targets compared to rigid analogues.
Biological Activity
The compound 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole is a member of the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
This compound features a complex structure that includes:
- Benzothiazole rings : Contributing to its biological activity.
- Piperazine moiety : Enhancing solubility and bioavailability.
- Methoxy groups : Potentially influencing pharmacokinetics and pharmacodynamics.
The molecular formula is with a molecular weight of approximately 382.47 g/mol.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by interacting with Bcl-2 proteins, which are crucial in regulating cell death pathways. Studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Activity
The benzothiazole derivatives are noted for their antimicrobial properties:
- In vitro Studies : Compounds have demonstrated effectiveness against a range of bacteria and fungi. For example, the Minimum Inhibitory Concentration (MIC) values for certain derivatives have been reported as low as 6.25 µg/mL against specific strains .
Neuroprotective Effects
There is emerging evidence suggesting that benzothiazole derivatives may possess neuroprotective properties:
- Anticonvulsant Activity : Some studies indicate that modifications in the benzothiazole structure can lead to enhanced anticonvulsant effects, potentially offering therapeutic avenues for epilepsy .
The biological activities of this compound are largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in critical cellular processes such as DNA replication and repair.
- Receptor Modulation : The compound could act on specific receptors involved in cancer progression or inflammation, thereby modulating cellular responses.
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
